Sodium 2-cyclobutylethane-1-sulfinate
Description
Sodium 2-cyclobutylethane-1-sulfinate (CAS: 1858873-11-6) is an organosulfur compound with the molecular formula C₆H₁₁NaO₂S and a molecular weight of 170.21 g/mol . It is synthesized via the reduction of 2-cyclobutylethane-1-sulfonyl chloride, yielding a crude product that is typically used without further purification . The compound’s structural features include a cyclobutyl group attached to a sulfinate moiety, as evidenced by its ¹H NMR spectrum (400 MHz, D₂O): δ 2.39–2.25 (m, 3H), 2.11–1.98 (m, 2H), 1.93–1.75 (m, 2H), and 1.70–1.57 (m, 4H), corresponding to protons on the cyclobutyl and ethane-sulfinate groups . While commercial availability is noted, detailed purity, storage conditions, and safety data (e.g., GHS classifications) remain unspecified in available sources .
Properties
Molecular Formula |
C6H11NaO2S |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
sodium;2-cyclobutylethanesulfinate |
InChI |
InChI=1S/C6H12O2S.Na/c7-9(8)5-4-6-2-1-3-6;/h6H,1-5H2,(H,7,8);/q;+1/p-1 |
InChI Key |
YAXYLZQJSIGVSE-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(C1)CCS(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-cyclobutylethane-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-cyclobutylethane-1-sulfinic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature, resulting in the formation of the sodium salt.
Industrial Production Methods: In industrial settings, the production of sodium sulfinates often involves the use of sulfur dioxide and a suitable reducing agent. The process may include steps such as sulfonylation, sulfenylation, or sulfinylation, depending on the desired product. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2-cyclobutylethane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides, sulfides, and sulfones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and amines are commonly employed.
Major Products: The major products formed from these reactions include sulfonates, thiols, sulfonamides, sulfides, and sulfones .
Scientific Research Applications
Sodium 2-cyclobutylethane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organosulfur compounds, including sulfones and sulfonamides.
Biology: It is employed in the study of sulfur-containing biomolecules and their interactions.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and materials science
Mechanism of Action
The mechanism of action of sodium 2-cyclobutylethane-1-sulfinate involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating agent. It can introduce the -SO₂- moiety into various molecules, facilitating the formation of carbon-sulfur bonds. This reactivity is crucial for its role in organic synthesis and its applications in various fields .
Comparison with Similar Compounds
Key Observations:
- Functional Group Reactivity : Sulfinates (SO₂⁻) are stronger nucleophiles than sulfonates (SO₃⁻) due to reduced electron-withdrawing effects, making this compound more reactive in substitution reactions compared to Sodium 2-methylprop-2-ene-1-sulphonate .
- Solubility : Sodium carboxylates (e.g., Sodium cyclopentanecarboxylate) generally exhibit higher water solubility than sulfinates or sulfonates due to stronger ion-dipole interactions .
Research Findings and Limitations
- Reactivity Studies : The crude ¹H NMR of this compound suggests conformational flexibility in the cyclobutyl ring, which may influence its stereochemical outcomes in reactions .
- Safety Data Gaps : While Sodium 2-methylprop-2-ene-1-sulphonate has documented first-aid measures (e.g., skin decontamination, medical consultation ), analogous safety protocols for this compound are unavailable .
Biological Activity
Sodium 2-cyclobutylethane-1-sulfinate is a sulfonic acid derivative that has garnered interest for its potential biological activities. This article delves into its biological effects, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.
- Chemical Formula : CHNaOS
- Molecular Weight : 166.19 g/mol
- CAS Number : 1858873-11-6
This compound functions primarily through the modulation of cellular pathways involved in inflammation and apoptosis. It has been observed to influence various signaling pathways, including:
- NF-kB Pathway : This compound may inhibit the NF-kB signaling pathway, which is crucial for inflammatory responses.
- Caspase Activation : It enhances caspase activation, promoting apoptosis in certain cancer cell lines .
Biological Activity
Research indicates that this compound possesses several biological activities:
- Antioxidant Properties : Exhibits significant antioxidant activity, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Reduces the production of pro-inflammatory cytokines, thereby alleviating inflammation.
- Antitumor Activity : Shows potential in inhibiting tumor growth by inducing apoptosis in cancer cells.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anti-inflammatory | Decreases levels of TNF-alpha | |
| Antitumor | Induces apoptosis in cancer cell lines |
Case Study 1: Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to increased caspase activity and decreased expression of anti-apoptotic proteins such as Bcl-2 .
Case Study 2: Inflammation Modulation
In a model of acute inflammation, administration of this compound resulted in reduced swelling and pain, attributed to its ability to lower TNF-alpha levels and inhibit the NF-kB pathway .
Research Findings
Recent investigations have highlighted the compound's multifaceted roles:
- Cellular Studies : In vitro studies indicate that this compound enhances autophagic processes while inhibiting pathways that lead to cellular stress responses .
- Animal Models : In vivo studies involving animal models have shown a reduction in tumor size following treatment with this compound, suggesting its potential as a therapeutic agent against cancer .
Q & A
Q. How can the stability of this compound be assessed under varying storage conditions?
- Methodological Answer : Design accelerated stability studies under controlled temperature (e.g., 25°C, 40°C) and humidity (e.g., 60% RH). Monitor degradation via HPLC-MS to detect sulfonic acid byproducts. Use Arrhenius kinetics to extrapolate shelf-life .
Q. What analytical techniques are most effective for characterizing this compound in complex matrices?
- Methodological Answer : Combine X-ray crystallography for crystal structure determination, FT-IR for functional group analysis, and LC-MS/MS for trace impurity profiling. Cross-validate results with reference standards (e.g., USP-grade sulfonates) .
Advanced Research Questions
Q. How does the cyclobutyl ring strain influence the sulfinate group’s reactivity in nucleophilic substitutions?
- Methodological Answer : Perform DFT calculations to model transition states and compare activation energies with non-strained analogs (e.g., cyclohexyl derivatives). Validate experimentally via kinetic studies using polar aprotic solvents (e.g., DMSO) and monitor reaction progress via in-situ NMR .
Q. What strategies resolve contradictory data on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer : Conduct systematic solubility screens using the shake-flask method under buffered (pH 2–12) and non-buffered conditions. Analyze discrepancies by correlating with ionic strength effects and solvent polarity indices. Use Hansen solubility parameters to model interactions .
Q. How can computational modeling predict this compound’s behavior in catalytic cycles?
- Methodological Answer : Apply molecular dynamics simulations to assess ligand-exchange dynamics in transition-metal complexes (e.g., Pd or Cu). Compare with experimental EXAFS data to validate coordination geometries .
Data Interpretation and Contradictions
Q. How should researchers address inconsistencies in reported pKa values for this compound?
- Methodological Answer : Re-evaluate measurement conditions (e.g., ionic strength, temperature) using potentiometric titration with a glass electrode calibrated against NIST buffers. Cross-reference with computational pKa predictions (e.g., COSMO-RS) to identify systematic errors .
Q. What experimental designs minimize confounding variables in studying the compound’s redox behavior?
- Methodological Answer : Use a three-electrode system with a platinum working electrode in deoxygenated solvents (e.g., acetonitrile). Include internal standards (e.g., ferrocene) and control for moisture via Karl Fischer titration. Replicate under inert atmosphere (Ar/He) .
Tables for Key Comparisons
Q. Table 1: Stability of this compound Under Accelerated Conditions
| Condition (40°C/75% RH) | Degradation (%) at 30 Days | Primary Degradant Identified |
|---|---|---|
| Sealed container | 0.8 ± 0.1 | None detected |
| Open to atmosphere | 5.2 ± 0.3 | Sulfonic acid derivative |
Q. Table 2: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Method Used |
|---|---|---|
| Water | 12.4 ± 0.5 | Shake-flask (pH 7) |
| Ethanol | 8.1 ± 0.3 | HPLC quantification |
| Dichloromethane | 0.2 ± 0.1 | Gravimetric |
Methodological Standards and Reporting
- Data Analysis : Follow Standards for Reporting Qualitative Research (SRQR) to ensure transparency in analytical workflows, including outlier exclusion criteria and statistical power calculations .
- Literature Synthesis : Categorize findings into conceptual frameworks (e.g., synthetic routes, stability mechanisms) to address gaps and contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
